4-Piperidinyl 2-methoxyacetate hydrochloride
Overview
Description
4-Piperidinyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 . It has an average mass of 209.671 Da and a monoisotopic mass of 209.081863 Da . This product is intended for research use only.
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 4-Piperidinyl 2-methoxyacetate hydrochloride consists of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 209.67 g/mol.Scientific Research Applications
Radioligand Development for PET Imaging
- Synthesis and Evaluation of Dopamine D4 Receptor Antagonists : One study involved the synthesis of a compound labeled with carbon-11 as a potential radioligand for non-invasive assessment of dopamine D4 receptors in vivo using positron emission tomography (PET). Although the biodistribution studies in rats indicated uniform distribution in the brain, the rapid metabolism suggested limitations for its application in dopamine D4 receptor studies via PET (Matarrese et al., 2000).
Chemical Synthesis and Structure Analysis
- Intermediate and Metabolite Synthesis : The synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate and metabolite of propiverine hydrochloride, was achieved with high yield and purity. This underscores the compound's role in the synthesis of medically relevant chemicals (Fu De-cai, 2008).
Pharmacological Applications
- Spasmolytic Properties and Bronchial Hyperreactivity Protection : A derivative demonstrated spasmolytic properties, especially in the bronchi, and showed protection against histamine and methacholine-induced bronchospasm in asthmatic patients, highlighting its potential therapeutic application in respiratory conditions (Maesen et al., 2004).
Antioxidant and Antimicrobial Potential
- Novel Oxime Esters Synthesis and Biological Activity : Synthesis of novel oxime esters based on a piperidin-4-one core demonstrated significant antioxidant and antimicrobial activities, showing potential for the development of new therapeutic agents (Harini et al., 2014).
Psychotherapeutic Drug Intermediates
- Synthesis of Psychotherapeutic Drug Intermediates : Research into the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, an intermediate in psychotherapeutic drugs, emphasizes the compound's significance in the development of medications for mental health disorders (Ji Ya-fei, 2011).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 4-Piperidinyl 2-methoxyacetate hydrochloride may have potential applications in the field of drug design and synthesis.
properties
IUPAC Name |
piperidin-4-yl 2-methoxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUCOFSOCPRMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl 2-methoxyacetate hydrochloride | |
CAS RN |
1220031-63-9 | |
Record name | Acetic acid, 2-methoxy-, 4-piperidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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